molecular formula C19H20N4O2 B2804047 3-oxo-2-phenyl-N-(prop-2-en-1-yl)-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 923184-41-2

3-oxo-2-phenyl-N-(prop-2-en-1-yl)-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No.: B2804047
CAS No.: 923184-41-2
M. Wt: 336.395
InChI Key: UMYARWQMPLUXJQ-UHFFFAOYSA-N
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Description

3-oxo-2-phenyl-N-(prop-2-en-1-yl)-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a complex organic compound belonging to the pyrazolopyridine family This compound is characterized by its unique structure, which includes an allyl group, a phenyl ring, and a pyrazolo[4,3-c]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-oxo-2-phenyl-N-(prop-2-en-1-yl)-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide typically involves multi-step organic reactions One common method includes the initial formation of the pyrazolo[4,3-c]pyridine core through cyclization reactionsThe final step often involves the formation of the carboxamide group through amidation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve this .

Chemical Reactions Analysis

Types of Reactions

3-oxo-2-phenyl-N-(prop-2-en-1-yl)-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

3-oxo-2-phenyl-N-(prop-2-en-1-yl)-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-oxo-2-phenyl-N-(prop-2-en-1-yl)-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Properties

IUPAC Name

3-oxo-2-phenyl-N-prop-2-enyl-5-propylpyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c1-3-10-20-18(24)15-12-22(11-4-2)13-16-17(15)21-23(19(16)25)14-8-6-5-7-9-14/h3,5-9,12-13H,1,4,10-11H2,2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMYARWQMPLUXJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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